2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
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Overview
Description
2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is also known as quinolinecarboxamide and has been synthesized using different methods.
Mechanism of Action
The exact mechanism of action of 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of enzymes involved in cancer cell growth and induces apoptosis. In addition, this compound has been shown to activate opioid receptors, which are involved in the modulation of pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has biochemical and physiological effects. In animal models, this compound has been shown to have analgesic effects and to inhibit cancer cell growth. In addition, this compound has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide in lab experiments include its synthetic accessibility, its potential as an anticancer and analgesic agent, and its potential as a building block for the synthesis of new materials. The limitations of using this compound in lab experiments include its toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Studies to optimize the synthesis method of this compound.
3. Studies to develop analogs of this compound with improved pharmacological properties.
4. Studies to investigate the potential of this compound as a building block for the synthesis of new materials.
5. Studies to investigate the potential of this compound as a therapeutic agent for other diseases.
Synthesis Methods
2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has been synthesized using different methods. One of the most common methods is the reaction between 2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid and ammonia. The reaction is carried out under reflux conditions, and the product is obtained in good yield. Other methods include the reaction of 2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with primary amines or the reaction of 2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid with isocyanates.
Scientific Research Applications
2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide has potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. In pharmacology, this compound has been studied for its potential as an analgesic agent. Studies have shown that this compound has analgesic effects in animal models. In material science, this compound has been studied for its potential as a building block for the synthesis of new materials.
Properties
IUPAC Name |
2,5-dioxo-1-phenyl-7,8-dihydro-6H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c17-15(20)12-9-11-13(7-4-8-14(11)19)18(16(12)21)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQFLSVRMQSFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2C3=CC=CC=C3)C(=O)N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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